molecular formula C20H22ClN3O5S B11438915 diethyl 2-{[(4-chlorophenyl)carbamoyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate

diethyl 2-{[(4-chlorophenyl)carbamoyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate

Cat. No.: B11438915
M. Wt: 451.9 g/mol
InChI Key: LFVXGFFMESDCIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-DIETHYL 2-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE is a complex organic compound that belongs to the class of thienopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DIETHYL 2-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of thiophene-2-carboxamides with formic acid to produce thienopyridine derivatives . Another approach includes the use of β-keto amides, which are cyclized using pyrrolidine in toluene with calcium chloride as a desiccant .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,6-DIETHYL 2-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3,6-DIETHYL 2-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-DIETHYL 2-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or proteases, thereby affecting cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-DIETHYL 2-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE is unique due to its specific substitution pattern and the presence of both ethyl and carbamoyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H22ClN3O5S

Molecular Weight

451.9 g/mol

IUPAC Name

diethyl 2-[(4-chlorophenyl)carbamoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate

InChI

InChI=1S/C20H22ClN3O5S/c1-3-28-18(25)16-14-9-10-24(20(27)29-4-2)11-15(14)30-17(16)23-19(26)22-13-7-5-12(21)6-8-13/h5-8H,3-4,9-11H2,1-2H3,(H2,22,23,26)

InChI Key

LFVXGFFMESDCIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.